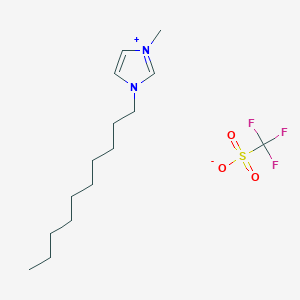

1-Decyl-3-methylimidazolium trifluoromethanesulfonate

Beschreibung

Eigenschaften

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLIZKWXKVXRES-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047916 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412009-62-2 | |

| Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Purification Techniques:

- Activated Carbon Treatment: Exposure of the ionic liquid precursor or crude ionic liquid to activated carbon removes colored and organic impurities effectively.

- Liquid-Liquid Extraction: Continuous extraction of aqueous ionic liquid phases into organic solvents followed by filtration through solid sorbents such as silica or alumina removes halide and other inorganic impurities.

- Filtration and Solvent Removal: After sorbent treatment, removal of organic solvents under reduced pressure yields purified ionic liquid.

- Spectroscopic Verification: Purity is confirmed by UV-Visible spectroscopy (absence of absorbance above 250 nm), fluorescence spectroscopy (absence of fluorescent impurities), and electrochemical methods (no significant current from impurities within the electrochemical window).

These purification steps ensure the ionic liquid is substantially free of halide impurities and colored contaminants, which is essential for applications in electrochemistry, catalysis, and materials science.

Summary Table of Preparation Steps

| Step Number | Process Description | Key Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Alkylation of 1-methylimidazole | 1-methylimidazole, decyl bromide, K2CO3, reflux in acetonitrile | Formation of 1-decyl-3-methylimidazolium bromide | Base neutralizes HBr byproduct |

| 2 | Anion exchange | 1-decyl-3-methylimidazolium bromide, sodium trifluoromethanesulfonate, aqueous/organic solvent system | Replacement of Br^- with triflate anion | Extracts hydrophobic ionic liquid |

| 3 | Purification | Activated carbon, silica/alumina filtration, solvent extraction | Removal of impurities (halides, colored compounds) | Verified by UV-Vis, fluorescence, electrochemistry |

Research Findings and Considerations

- The alkyl chain length (decyl group) influences solubility, viscosity, and thermal stability, with longer chains like decyl enhancing solubility of nonpolar compounds and increasing hydrophobicity.

- Purification methods significantly impact the electrochemical window and optical clarity of the ionic liquid, which are critical parameters for its use in electrochemical devices and catalysis.

- The described preparation and purification methods have been validated through spectroscopic and electrochemical analyses, demonstrating the production of high-purity ionic liquids suitable for advanced applications.

Analyse Chemischer Reaktionen

Anion Exchange Reactions

The trifluoromethanesulfonate (OTf<sup>−</sup>) anion in [C<sub>10</sub>C<sub>1</sub>im][OTf] can undergo substitution with other anions. A widely reported method involves anion exchange with sodium trifluoromethanesulfonate (NaOTf) to replace bromide (Br<sup>−</sup>) in the precursor [C<sub>10</sub>C<sub>1</sub>im]Br:

-

Precursor : 1-Decyl-3-methylimidazolium bromide (100.7 g, 0.304 mol)

-

Reagent : Sodium trifluoromethanesulfonate (65.6 g, 0.381 mol)

-

Solvent : Dichloromethane

-

Time : 72 hours at room temperature

-

Yield : 92.5%

This reaction proceeds via a metathesis mechanism , forming NaBr as a precipitate. The process is monitored by testing for residual bromide using AgNO<sub>3</sub> .

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C (room temperature) |

| Solvent | Dichloromethane |

| Anion Source | NaOTf |

| Yield | 92.5% |

Thermal Decomposition

[C<sub>10</sub>C<sub>1</sub>im][OTf] exhibits high thermal stability, with decomposition temperatures exceeding 300°C. Studies on analogous imidazolium ionic liquids (e.g., 1-ethyl-3-methylimidazolium triflate) reveal a two-step decomposition pathway :

-

Cation degradation : Cleavage of the alkyl chain from the imidazolium ring.

-

Anion degradation : Breakdown of the trifluoromethanesulfonate group into SO<sub>2</sub> and CF<sub>3</sub> radicals.

Thermogravimetric Analysis (TGA) Data :

-

Onset Decomposition Temperature : ~320°C

-

Major Weight Loss Step : 320–400°C (attributed to cation decomposition)

Nucleophilic Substitution at the Imidazolium Ring

The imidazolium cation in [C<sub>10</sub>C<sub>1</sub>im][OTf] can participate in S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Reaction with Hydroxide (OH<sup>−</sup>) : Forms 1-decyl-3-methylimidazolium hydroxide, a intermediate in synthesizing other ionic liquids.

-

Reaction with Halides (X<sup>−</sup>) : Substitutes OTf<sup>−</sup> with Br<sup>−</sup> or Cl<sup>−</sup> under reflux conditions .

Key Findings :

-

Nucleophilic substitution is slower in [C<sub>10</sub>C<sub>1</sub>im][OTf] compared to shorter-chain analogs (e.g., [C<sub>4</sub>C<sub>1</sub>im][OTf]) due to steric hindrance from the decyl chain .

Interfacial Behavior in Biphasic Systems

The long alkyl chain of [C<sub>10</sub>C<sub>1</sub>im][OTf] enables its use in liquid-liquid extraction . For example:

-

Metal Ion Extraction : Demonstrates high efficiency for Ag<sup>+</sup> (95% recovery) and Pd<sup>2+</sup> (89% recovery) from aqueous phases .

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Ag<sup>+</sup> | 95 |

| Pd<sup>2+</sup> | 89 |

Interaction with Biomolecules

[C<sub>10</sub>C<sub>1</sub>im][OTf] interacts with proteins and enzymes, altering their secondary structures. For instance:

Wissenschaftliche Forschungsanwendungen

1-Decyl-3-methylimidazolium trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: It is used as a solvent for various chemical reactions due to its ability to dissolve both organic and inorganic compounds.

Biology: This compound is explored for its potential in drug delivery systems, given its ability to solubilize pharmaceutical compounds.

Medicine: Research is ongoing into its use as a medium for enzymatic reactions and its potential in developing new therapeutic agents.

Wirkmechanismus

The mechanism of action of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves its interaction with various molecular targets. The imidazolium cation can interact with negatively charged sites on molecules, while the trifluoromethanesulfonate anion can stabilize positive charges. These interactions facilitate the dissolution of compounds and enhance reaction rates by stabilizing transition states .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Ionic Liquids

Thermal Properties

Thermal stability and heat capacity vary significantly with cation chain length and anion selection. For example:

Key findings:

- Longer alkyl chains (e.g., decyl vs. hexyl) reduce melting points, enhancing liquidity at room temperature .

- Anions like thiocyanate increase heat capacity compared to triflate, likely due to stronger hydrogen-bonding interactions .

Solvent Behavior and Activity Coefficients

Activity coefficients at infinite dilution (γ<sup>∞</sup>) reflect solvation efficiency. For triflate-based ILs:

- 1-Hexyl-3-methylimidazolium triflate exhibits γ<sup>∞</sup> values of 0.32–1.45 for alkanes and aromatics, indicating moderate selectivity .

- 1-Butyl-3-methylimidazolium triflate shows higher γ<sup>∞</sup> for water (2.15) compared to [C10MIM][TfO], suggesting the latter’s superior hydrophobicity .

Physical and Chemical Properties

| Property | [C10MIM][TfO] | [C10MIM][BF4] | [C10MIM][PF6] | |

|---|---|---|---|---|

| Density (g/cm³) | ~1.19 (estimated) | 1.19 | 1.30 | |

| Melting Point (°C) | < -50 | -4 | — | |

| Viscosity (mPa·s) | — | 450 (25°C) | 620 (25°C) |

- Anion Impact : Tetrafluoroborate ([BF4]<sup>−</sup>) and hexafluorophosphate ([PF6]<sup>−</sup>) anions increase viscosity compared to triflate due to larger ionic radii .

- Cost : [C10MIM][PF6] is priced at ¥60,000/100g, whereas [C10MIM][TfO] is more cost-effective but exact pricing is unspecified .

Application-Specific Performance

- Lubrication : [C10MIM][TfO] outperforms shorter-chain analogs (e.g., 1-octyl-3-methylimidazolium ILs) in reducing friction coefficients by 30–40% due to stronger adsorption films .

- Nanoparticle Synthesis: Compared to [C10MIM][Tf2N], [C10MIM][TfO] produces smaller platinum nanoparticles (2.5 nm vs. 4.1 nm) owing to its lower viscosity and higher ion mobility .

Critical Research Findings and Contradictions

- Thermal Data Discrepancies : While [C10MIM][TfO]’s melting point is reported as < -50°C , its exact heat capacity remains unlisted in available datasets, unlike its thiocyanate analog .

- Anion Stability : Triflate-based ILs exhibit lower hydrolytic stability compared to [BF4]<sup>−</sup> or [PF6]<sup>−</sup> salts, limiting use in aqueous environments .

Biologische Aktivität

1-Decyl-3-methylimidazolium trifluoromethanesulfonate ([C10C1im][CF3SO3]) is an ionic liquid (IL) that has garnered attention for its biological activity, particularly in the fields of cancer treatment and microbial interactions. This article explores the compound's cytotoxic effects, mechanisms of action, and potential applications in pharmaceuticals.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the anticancer potential of [C10C1im][CF3SO3]. Notably, research demonstrated that this IL exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The cytotoxicity of [C10C1im][CF3SO3] was found to be more than twice as potent as cisplatin, a commonly used chemotherapeutic agent, in MCF-7 cells .

The mechanisms underlying the cytotoxic effects of [C10C1im][CF3SO3] involve:

- Cell Cycle Inhibition : The IL induces cell cycle arrest at different phases depending on the cancer type. For instance, it was observed that colon cancer cells experience G2/M phase arrest, while glioblastoma cells undergo G1 phase arrest .

-

Induction of Cell Death : Different modes of cell death have been identified, including:

- Apoptosis : Characterized by morphological changes such as cell shrinkage and nuclear condensation.

- Autophagy : Indicated by the formation of autophagosomes and increased expression of autophagy markers.

- Reactive Oxygen Species (ROS) Production : The IL disrupts cellular redox homeostasis by increasing ROS levels, which contributes to oxidative stress and subsequent cell death .

Table 1: Summary of Biological Activity Findings

| Study | Cell Line | IC50 Value | Mechanism | Comparison |

|---|---|---|---|---|

| MCF-7 | >2x Cisplatin | Apoptosis | High | |

| Colon Cancer | Not specified | Autophagy | Moderate | |

| Glioblastoma | Not specified | ROS Production | Significant |

Microbial Interactions

In addition to its anticancer properties, [C10C1im][CF3SO3] has shown promise in influencing microbial activity. Studies indicate that this IL can affect microbial growth and metabolism. For instance, it has been used to enhance the production of 1,3-propanediol from crude glycerol by microbial consortia .

Antimicrobial Activity

The antimicrobial properties of [C10C1im][CF3SO3] are notable against both Gram-positive and Gram-negative bacteria. The effectiveness appears to correlate with the length of the alkyl chain in the imidazolium cation; longer chains generally increase antibacterial activity .

Case Studies and Research Findings

A comprehensive study examined the cytotoxic effects of various alkylmethylimidazolium-based ionic liquids, including [C10C1im][CF3SO3], on PC12 rat pheochromocytoma cells. Results indicated that increased alkyl chain length led to enhanced cytotoxicity through mechanisms such as ROS generation and apoptosis induction .

Another research effort focused on the solubility enhancement properties of [C10C1im][CF3SO3] for pharmaceutical compounds like isoniazid. It was found to be an effective solvent at elevated temperatures, improving drug solubility significantly compared to other ionic liquids .

Q & A

Q. How to predict solvent compatibility of [C10MIm][TfO] for biphasic systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.